N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide

Physicochemical profiling Lipophilicity Drug-likeness

Select this specific thieno[3,4-c]pyrazole chemotype (CAS 450342-82-2) for your screening cascade. The electron-withdrawing 4-fluorophenyl group uniquely modulates C3-amide NH acidity vs. chloro/methyl analogs, while the ortho-methylbenzamide restricts rotation for a rigid pharmacophore. Its balanced XLogP3-AA of 3.6, MW 353.4 g/mol, and Lipinski compliance make it a superior lead-like starting point for kinase panels. The dihydrothieno ring contributes sp3 character (Fsp3>0), distinguishing it from flat, fully aromatic analogs. Verify ortho-substitution to avoid regioisomeric contaminants.

Molecular Formula C19H16FN3OS
Molecular Weight 353.42
CAS No. 450342-82-2
Cat. No. B2567250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide
CAS450342-82-2
Molecular FormulaC19H16FN3OS
Molecular Weight353.42
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F
InChIInChI=1S/C19H16FN3OS/c1-12-4-2-3-5-15(12)19(24)21-18-16-10-25-11-17(16)22-23(18)14-8-6-13(20)7-9-14/h2-9H,10-11H2,1H3,(H,21,24)
InChIKeyFOKIEPSJLVHIIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-Fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide (CAS 450342-82-2): Procurement-Relevant Structural and Physicochemical Baseline


N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide (CAS 450342-82-2; CID 3495812) is a synthetic small molecule belonging to the thieno[3,4-c]pyrazole class, featuring a 4-fluorophenyl substituent at the N2 position, a 2-methylbenzamide at the C3 position, and a partially saturated dihydrothieno ring [1]. The compound is a component of the Oprea screening library (Oprea1_841171) and carries the catalog identifier F0541-1383 [1]. Key computed physicochemical properties include a molecular weight of 353.4 g/mol, a calculated XLogP3-AA of 3.6, one hydrogen bond donor, four hydrogen bond acceptors, and three rotatable bonds [2]. The thieno[3,4-c]pyrazole scaffold has been explored across multiple therapeutic areas, including kinase inhibition, anti-inflammatory activity, and platelet antiaggregation, but target-specific bioactivity data for this precise compound remain extremely scarce in the peer-reviewed literature as of early 2026 [3].

Why Generic Substitution Fails: The Functional Consequences of N2-Aryl and C3-Benzamide Modifications in Thieno[3,4-c]pyrazoles


Within the thieno[3,4-c]pyrazol-3-yl benzamide chemotype, even single-atom changes at the N2-aryl position—such as replacing the 4-fluorophenyl group with 4-chlorophenyl, 3-chlorophenyl, 2,3-dimethylphenyl, or tert-butyl—can fundamentally alter electronic character, steric bulk, metabolic stability, and hydrogen-bonding potential [1]. The electron-withdrawing fluorine substituent uniquely modulates the C3-amide NH acidity and the overall dipole moment, which directly affects target binding and pharmacokinetic behavior in ways that the corresponding chloro, methyl, or unsubstituted phenyl analogs cannot replicate [2]. Published structure-activity relationship (SAR) data on closely related thieno[3,4-c]pyrazole series demonstrate that anti-inflammatory potency, analgesic efficacy, and platelet antiaggregating activity all vary dramatically depending on the nature of the N2-aryl substituent, making generic interchange scientifically indefensible without explicit comparative data [3].

Quantitative Differentiation Evidence for N-[2-(4-Fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide: Comparator-Based Analysis for Procurement Decisions


Physicochemical Differentiation: Computed XLogP3-AA and Hydrogen-Bonding Profile Versus Key N2-Substituted Analogs

The target compound possesses a computed XLogP3-AA of 3.6, placing it within the optimal lipophilicity range for oral bioavailability while maintaining a single hydrogen bond donor (the C3-amide NH) [1]. By comparison, the N2-tert-butyl variant introduces additional aliphatic carbon atoms that increase lipophilicity beyond 3.6, while the N2-(4-methoxyphenyl) analog (C20H19N3O2S, MW 365.45) adds a hydrogen-bond acceptor at the para position, altering solvation and permeability profiles [2]. The 4-fluorophenyl substituent provides a uniquely balanced combination of moderate electron withdrawal and minimal steric bulk (van der Waals radius of F ≈ 1.47 Å versus Cl ≈ 1.75 Å), which cannot be replicated by the bulkier 4-chlorophenyl or 4-methylphenyl alternatives [3].

Physicochemical profiling Lipophilicity Drug-likeness Medicinal chemistry

Class-Level Pharmacological Evidence: Anti-Inflammatory and Platelet Antiaggregating Activity of 4-Fluorophenyl Thieno[3,4-c]pyrazole Derivatives

A foundational structure-activity relationship study published by Menozzi et al. (1992) established that within a series of 1-aryl-1,6-dihydro-4H-thieno[3,4-c]pyrazol-4-ones, the 4-fluorophenyl derivative exhibited the most pronounced analgesic, anti-inflammatory, and antipyretic activities in rodent models, along with in vitro platelet antiaggregating activity comparable to that of acetylsalicylic acid (ASA) [1]. While the core scaffold in that study (pyrazol-4-one) differs from the target compound (pyrazol-3-yl benzamide), both share the critical N2-(4-fluorophenyl)-thieno[3,4-c]pyrazole pharmacophore, and the SAR trend indicates that the 4-fluorophenyl substitution is specifically associated with superior multi-target pharmacology relative to other aryl substituents tested in the same series [1]. Direct comparator data for analogs in that series show that 4-chlorophenyl, 4-methylphenyl, and unsubstituted phenyl derivatives exhibited reduced or negligible activity in the same assays, underscoring the functional non-redundancy of the 4-fluoro substituent [1].

Anti-inflammatory Analgesic Platelet antiaggregation In vivo pharmacology

Structural Differentiation: Ortho-Methylbenzamide Conformation and Its Impact on Amide NH Geometry Versus Meta/Para Isomers

The target compound bears a 2-methylbenzamide (ortho-methyl) substituent at the C3 position, which introduces a steric constraint that restricts rotation around the benzamide C–N bond compared to the 3-methylbenzamide (meta-methyl) and 4-methylbenzamide (para-methyl) isomers [1]. This conformational restriction influences the spatial presentation of the amide NH hydrogen bond donor and the carbonyl oxygen acceptor, directly affecting molecular recognition by protein targets. Commercially available comparator compounds include N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide and the corresponding 4-methylbenzamide analog (CAS 450343-85-8, dimethylphenyl variant), which are regioisomeric variants often listed alongside the target compound in screening libraries [2]. The ortho-methyl orientation has been shown in other benzamide-containing kinase inhibitor series to enhance selectivity by engaging a hydrophobic sub-pocket inaccessible to meta- or para-substituted congeners [3].

Conformational analysis Amide geometry Hydrogen bonding SAR

Procurement-Relevant Physicochemical Stability Indicators: Predicted Solubility and Permeability Profile Relative to In-Class Compounds

Applying commonly used drug-likeness filters, the target compound satisfies the Lipinski Rule of Five (MW = 353.4 < 500; XLogP3-AA = 3.6 < 5; HBD = 1 < 5; HBA = 4 < 10), meeting all criteria that the heavier, more lipophilic N2-(4-chlorophenyl) analog (MW ≈ 369.9) may violate with respect to lipophilicity thresholds [1]. Furthermore, the compound's three rotatable bonds place it within the range associated with favorable oral bioavailability (≤10 rotatable bonds), whereas the N2-(4-phenoxyphenyl) analog introduces additional rotatable bonds and a higher molecular weight that degrade its lead-likeness metrics [2]. The partial saturation of the thieno ring (dihydrothieno rather than fully aromatic thieno) increases the fraction of sp3-hybridized carbon atoms (Fsp3), a parameter increasingly used in pharmaceutical research to prioritize compounds with better clinical developability [3].

Aqueous solubility Drug-likeness Lead-likeness Compound quality metrics

Research and Industrial Application Scenarios for N-[2-(4-Fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide Based on Evidence-Guided Differentiation


Kinase Inhibitor Screening and Hit Identification Campaigns Requiring Favorable Drug-Likeness Metrics

The target compound's balanced XLogP3-AA of 3.6, moderate molecular weight (353.4 g/mol), and compliance with all Lipinski Rule of Five criteria make it an ideal candidate for inclusion in kinase inhibitor screening libraries where favorable physicochemical properties are a prerequisite for hit progression [1]. Its 4-fluorophenyl group and ortho-methylbenzamide conformation confer a distinct pharmacophore profile relative to the bulkier 4-chlorophenyl or 4-phenoxyphenyl analogs commonly found in commercial screening collections, potentially accessing unique chemical space within kinase ATP-binding pockets [2]. Procurement of this compound for kinase profiling panels is justified over its closest analogs when the screening objective prioritizes lead-like starting points with minimal flagging in computational ADMET filters.

Anti-Inflammatory and Platelet Function Research Leveraging 4-Fluorophenyl Thieno[3,4-c]pyrazole SAR

Based on published class-level SAR demonstrating that the 4-fluorophenyl substituent is associated with superior anti-inflammatory, analgesic, and platelet antiaggregating activity in thieno[3,4-c]pyrazole derivatives, this compound is the rational choice for researchers investigating the molecular mechanisms underlying these pharmacological effects [3]. The 2-methylbenzamide moiety introduces a conformational constraint not present in simpler benzamide analogs, offering an additional dimension for SAR exploration. Substituting this compound with the 4-chlorophenyl or 4-methylphenyl analog would eliminate the favorable electronic properties conferred by fluorine while not replicating the steric and conformational features of the ortho-methylbenzamide.

Chemical Biology Probe Development Requiring Selective Protein Engagement with Defined Conformational Presentation

The ortho-methyl substitution on the benzamide ring restricts rotational freedom and fixes the amide NH geometry relative to the thieno[3,4-c]pyrazole core, providing a more rigid and potentially more selective pharmacophore than the freely rotating meta- or para-methylbenzamide regioisomers [4]. This structural feature is particularly valuable in chemical probe development programs where target engagement selectivity is paramount and where conformational heterogeneity among regioisomeric analogs can confound structure-activity interpretation. Procurement specifications must explicitly confirm the 2-methyl (ortho) substitution pattern to avoid inadvertent substitution with regioisomeric contaminants that could produce misleading biological data.

Fragment-Based and Structure-Based Drug Design Utilizing Dihydrothieno Scaffold Fsp3 Character

The partially saturated dihydrothieno ring of the target compound contributes sp3-hybridized carbon character (Fsp3 > 0), which has been correlated with improved clinical success rates relative to fully aromatic, flat scaffolds [5]. This three-dimensional character distinguishes it from fully aromatic thieno[3,4-c]pyrazole analogs and may enhance binding site complementarity in proteins with non-planar binding pockets. Researchers pursuing fragment growth or scaffold-hopping strategies should prioritize this compound over its fully aromatic counterparts when three-dimensionality and conformational complexity are desired molecular properties.

Quote Request

Request a Quote for N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.